molecular formula C5H11O4P B11915956 (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol

(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol

Cat. No.: B11915956
M. Wt: 166.11 g/mol
InChI Key: FJVYUBMJBLHJEG-UHFFFAOYSA-N
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Description

(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol is an organophosphorus compound that belongs to the class of oxaphospholanes. These compounds are characterized by a five-membered ring containing both oxygen and phosphorus atoms. The presence of the methoxy and oxo groups on the phosphorus atom imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol typically involves the cyclization of appropriate phosphite precursors. One common method is the reaction of a phosphite with an aldehyde or ketone under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific phosphite and carbonyl compound used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphates, while substitution reactions can produce a variety of substituted oxaphospholanes .

Scientific Research Applications

Mechanism of Action

The mechanism by which (2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H11O4P

Molecular Weight

166.11 g/mol

IUPAC Name

(2-methoxy-2-oxo-1,2λ5-oxaphospholan-4-yl)methanol

InChI

InChI=1S/C5H11O4P/c1-8-10(7)4-5(2-6)3-9-10/h5-6H,2-4H2,1H3

InChI Key

FJVYUBMJBLHJEG-UHFFFAOYSA-N

Canonical SMILES

COP1(=O)CC(CO1)CO

Origin of Product

United States

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